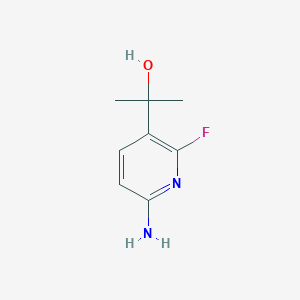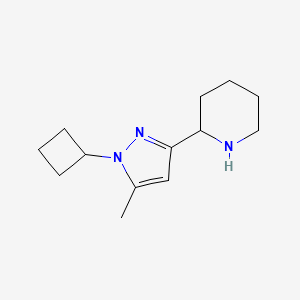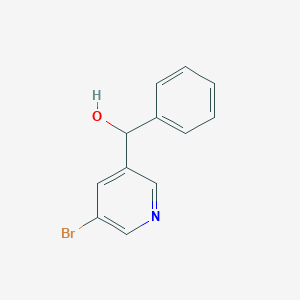
(5-Bromo-3-pyridinyl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromopyridin-3-yl)(phenyl)methanol is an organic compound that features a brominated pyridine ring and a phenyl group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(phenyl)methanol typically involves the reaction of 5-bromopyridine-3-carbaldehyde with phenylmagnesium bromide, followed by reduction. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Phenylmagnesium bromide (Grignard reagent), reducing agents such as sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production methods for (5-Bromopyridin-3-yl)(phenyl)methanol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromopyridin-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products Formed
Oxidation: (5-Bromopyridin-3-yl)(phenyl)ketone
Reduction: (5-Pyridin-3-yl)(phenyl)methanol
Substitution: (5-Aminopyridin-3-yl)(phenyl)methanol, (5-Thiopyridin-3-yl)(phenyl)methanol
Applications De Recherche Scientifique
(5-Bromopyridin-3-yl)(phenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-Bromopyridin-3-yl)(phenyl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Chloropyridin-3-yl)(phenyl)methanol
- (5-Fluoropyridin-3-yl)(phenyl)methanol
- (5-Iodopyridin-3-yl)(phenyl)methanol
Uniqueness
(5-Bromopyridin-3-yl)(phenyl)methanol is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate
Propriétés
Numéro CAS |
234111-10-5 |
|---|---|
Formule moléculaire |
C12H10BrNO |
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
(5-bromopyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-10(7-14-8-11)12(15)9-4-2-1-3-5-9/h1-8,12,15H |
Clé InChI |
LWCBROMMCDTLAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC(=CN=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


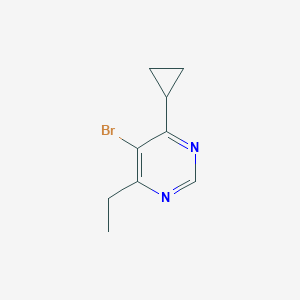
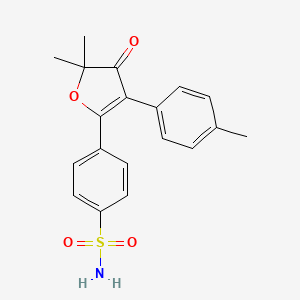
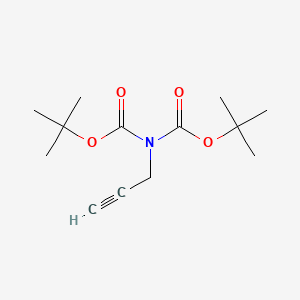

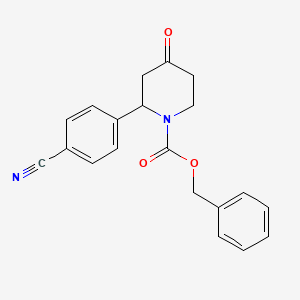

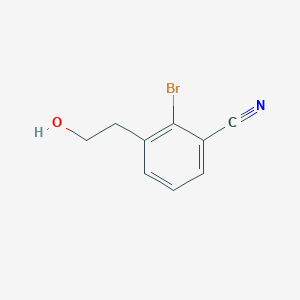
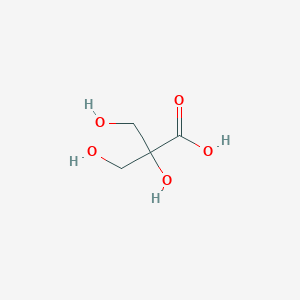
![[(Pyridin-3-yl)ethynyl]boronic acid](/img/structure/B13977626.png)


